
(3,5-Dimethylisoxazol-4-yl)(3-(pyrazin-2-yloxy)piperidin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molecular Structure Analysis
The molecular structure of DPIOM is defined by its molecular formula,C15H18N4O3. This indicates that it contains 15 carbon atoms, 18 hydrogen atoms, 4 nitrogen atoms, and 3 oxygen atoms. The exact arrangement of these atoms in the molecule would be best determined through techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy. Physical And Chemical Properties Analysis
The physical and chemical properties of DPIOM, such as its melting point, boiling point, solubility, and stability, are not provided in the search results. These properties would typically be determined experimentally and reported in a material safety data sheet (MSDS) or a peer-reviewed publication.科学的研究の応用
BRD4 Inhibitor
This compound has been identified as a potent BRD4 inhibitor . BRD4 inhibitors have demonstrated promising potential in cancer therapy . In a study, 94 derivatives of this compound were synthesized to evaluate their inhibitory activities against BRD4 . Notably, one of the derivatives, DDT26, exhibited the most potent inhibitory effect on BRD4, with an IC 50 value of 0.237 ± 0.093 μM .
Anti-Breast Cancer Activity
The compound has shown significant anti-breast cancer activity . The derivative DDT26 demonstrated significant anti-proliferative activity against both TNBC cell lines and MCF-7 cells . This suggests that the compound and its derivatives could be potential lead compounds for the development of potent anti-breast cancer agents targeting BRD4 .
PARP1 Inhibitor
The phthalazinone moiety of DDT26 mimicked the PAPR1 substrate, resulting in DDT26 displaying a moderate inhibitory effect on PARP1 with an IC 50 value of 4.289 ± 1.807 μM . This suggests that the compound could be used in the development of PARP1 inhibitors.
Modulation of c-MYC and γ-H2AX Expression
DDT26 was shown to modulate the expression of c-MYC and γ-H2AX . This could have implications in the regulation of these proteins, which play crucial roles in cell proliferation and DNA repair, respectively .
Induction of DNA Damage
The compound was found to induce DNA damage . This property could be harnessed in the development of therapeutic agents that work by inducing DNA damage in cancer cells .
Inhibition of Cell Migration and Colony Formation
DDT26 was shown to inhibit cell migration and colony formation . This suggests that the compound could be used in the development of agents that inhibit the metastasis of cancer cells .
Cell Cycle Arrest
The compound was found to arrest the cell cycle at the G1 phase in MCF-7 cells . This could be useful in the development of therapeutic agents that work by disrupting the cell cycle of cancer cells .
Synthesis and Evaluation of Derivatives
The compound has been used as a base for the synthesis and evaluation of derivatives . These derivatives could have different properties and potential applications, expanding the scope of the compound’s use in scientific research .
Safety And Hazards
特性
IUPAC Name |
(3,5-dimethyl-1,2-oxazol-4-yl)-(3-pyrazin-2-yloxypiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O3/c1-10-14(11(2)22-18-10)15(20)19-7-3-4-12(9-19)21-13-8-16-5-6-17-13/h5-6,8,12H,3-4,7,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSTIPGZROXSJQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C(=O)N2CCCC(C2)OC3=NC=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3,5-Dimethylisoxazol-4-yl)(3-(pyrazin-2-yloxy)piperidin-1-yl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[4-({2-Hydroxy-2-[(thiophen-3-yl)methyl]propyl}sulfamoyl)phenoxy]acetamide](/img/structure/B2607909.png)
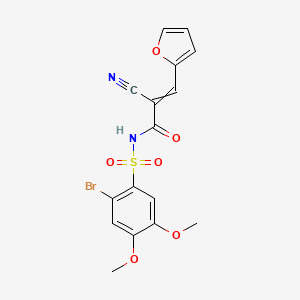
![N-(3-methylphenyl)-1-phenyl-6-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2607911.png)
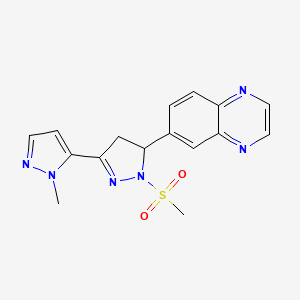
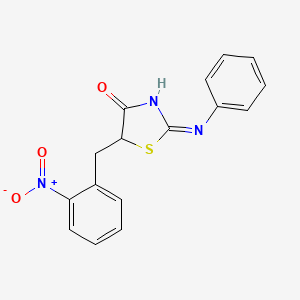
![7-hydroxy-3-[2-(4-nitrophenyl)-1,3-thiazol-4-yl]-2H-chromen-2-one](/img/structure/B2607917.png)
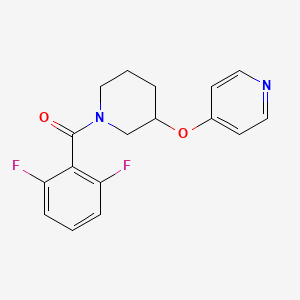
![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-1-(p-tolyl)methanesulfonamide](/img/structure/B2607924.png)
![N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)-2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2607926.png)

![3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]furan-2-carboxylic acid](/img/structure/B2607929.png)
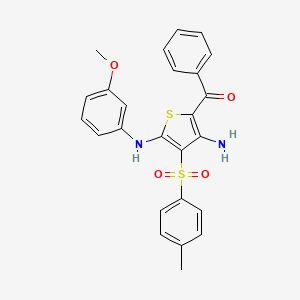
![2-[(6-benzyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2607931.png)
![5-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-pyrimidinamine](/img/structure/B2607932.png)